B1578807 Beta-Amyloid (1-13), mouse, rat

Beta-Amyloid (1-13), mouse, rat

Katalognummer: B1578807
Molekulargewicht: 1465.5
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Beta-Amyloid (1-13), mouse, rat is a useful research compound. Molecular weight is 1465.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Research Applications

  • Modeling Alzheimer’s Disease Pathology
    • Transgenic Models : Transgenic mouse models expressing human APP with familial AD mutations have been developed to study Aβ processing and deposition. For instance, the introduction of specific mutations in APP genes using CRISPR-Cas9 technology has resulted in mice that exhibit increased Aβ production and cognitive deficits similar to those observed in human AD patients .
    • Knock-In Rat Models : Recent advancements have led to the creation of knock-in rat models that express humanized Aβ sequences. These models develop amyloid pathology and exhibit behavioral deficits, making them valuable for studying AD mechanisms and testing new therapies .
  • Investigating Mechanisms of Neurotoxicity
    • Oligomerization Studies : Research has shown that soluble assemblies of Aβ can stimulate neuronal dysfunction. Studies using Aβ(1-42) oligomers have demonstrated their role in impairing synaptic function and contributing to neurotoxicity . This highlights the importance of understanding how different Aβ fragments, including Aβ(1-13), interact with neuronal receptors and influence synaptic health.
  • Therapeutic Target Identification
    • Drug Testing : Rodent models have been instrumental in evaluating potential therapeutics aimed at modulating Aβ levels or preventing its aggregation. For example, studies have tested inhibitors targeting β-secretase (BACE), which is responsible for cleaving APP to produce Aβ . The efficacy of these drugs can be assessed using behavioral tests in rat models that mimic cognitive deficits seen in AD.

Case Study 1: Humanized APP Models

A study introduced three amino acid substitutions into the rodent APP sequence to create humanized models that express higher levels of human Aβ compared to wild-type strains. These models serve as controls for investigating the effects of transgenes on APP processing, providing insights into how genetic modifications can alter disease progression .

Case Study 2: Spatial Memory Dysfunction

Research involving intracerebroventricular administration of well-characterized Aβ(1-42) oligomers demonstrated significant impairments in spatial memory in rats. This study standardized methods for synthesizing toxic oligomers and measured their effects on neuron viability and synaptic plasticity, underscoring the relevance of Aβ fragments in cognitive decline .

Implications for Future Research

The applications of beta-amyloid (1-13) in mouse and rat models are pivotal for advancing our understanding of Alzheimer's disease. The ability to manipulate genetic factors and observe their effects on amyloid pathology allows researchers to explore novel therapeutic avenues. Future studies should focus on:

  • Longitudinal Studies : Monitoring cognitive decline over time in humanized rodent models to better understand disease progression.
  • Mechanistic Insights : Investigating the specific pathways through which Aβ oligomers exert neurotoxic effects.
  • Therapeutic Development : Testing new compounds aimed at reducing Aβ aggregation or enhancing its clearance from the brain.

Eigenschaften

Molekulargewicht

1465.5

Sequenz

DAEFGHDSGFEVR

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.